3-(tert-Butylamino)quinazolin-4(3H)-one

Catalog No.
S12333538
CAS No.
89804-93-3
M.F
C12H15N3O
M. Wt
217.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(tert-Butylamino)quinazolin-4(3H)-one

CAS Number

89804-93-3

Product Name

3-(tert-Butylamino)quinazolin-4(3H)-one

IUPAC Name

3-(tert-butylamino)quinazolin-4-one

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

InChI

InChI=1S/C12H15N3O/c1-12(2,3)14-15-8-13-10-7-5-4-6-9(10)11(15)16/h4-8,14H,1-3H3

InChI Key

QNVVCZCCLWDWIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NN1C=NC2=CC=CC=C2C1=O

3-(tert-Butylamino)quinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family, characterized by a quinazoline core structure with a tert-butylamino substituent at the 3-position. This compound is notable for its potential biological activity and utility in medicinal chemistry. The quinazolinone framework is recognized for its presence in various bioactive molecules, contributing to its significance in pharmaceutical research.

The chemical reactivity of 3-(tert-Butylamino)quinazolin-4(3H)-one primarily involves nucleophilic substitutions and modifications typical of amines and quinazolinones. It can undergo reactions such as:

  • Amidation: Reaction with acyl chlorides to form amides.
  • Alkylation: Interaction with alkyl halides to introduce different alkyl groups.
  • Dealkylation: Under acidic conditions, it can yield unsubstituted derivatives, enhancing its versatility in synthetic applications .

This compound exhibits a range of biological activities, particularly in the context of medicinal chemistry. It has been studied for its potential as:

  • Thymidylate Synthase Inhibitor: This suggests a role in cancer therapy by interfering with DNA synthesis.
  • Cognition Enhancement Agent: Potential applications in treating cognitive disorders.
  • Anti-inflammatory and Antibacterial Properties: Indicating broader therapeutic uses beyond oncology .

Synthesis of 3-(tert-Butylamino)quinazolin-4(3H)-one can be achieved through several methods, including:

  • One-Pot Reactions: Utilizing isocyanides and appropriate substrates under catalytic conditions.
  • Amidation of 2-Aminobenzoic Acid Derivatives: This method involves the reaction of 2-aminobenzoic acid derivatives with tert-butyl isocyanide, followed by cyclization to form the quinazolinone structure .
  • Acid-Promoted Dealkylation: This technique allows for the generation of unsubstituted derivatives from substituted precursors, enhancing synthetic flexibility .

The applications of 3-(tert-Butylamino)quinazolin-4(3H)-one extend into various fields:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer and neurodegenerative diseases.
  • Chemical Biology: As a tool compound for studying biological pathways involving thymidylate synthase and other targets.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its antibacterial properties .

Interaction studies involving 3-(tert-Butylamino)quinazolin-4(3H)-one focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with enzymes like thymidylate synthase.
  • In Vitro Assays: To evaluate its efficacy against bacterial strains or cancer cell lines.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound, guiding further development .

Several compounds share structural similarities with 3-(tert-Butylamino)quinazolin-4(3H)-one, allowing for comparison in terms of biological activity and synthetic pathways:

Compound NameStructureUnique Features
2-AminoquinazolinoneStructureBasic structure, lacks tert-butyl substitution
Quinazolinone DerivativesVariesDiverse biological activities but often less specificity than 3-(tert-butylamino) derivative
4(3H)-Quinazolinone AnaloguesVariesOften focused on different substituents at position 2 or 4, affecting activity profiles

The uniqueness of 3-(tert-butylamino)quinazolin-4(3H)-one lies in its specific structural modifications that enhance its biological activity while providing avenues for further derivatization and optimization in drug design .

Tert-Butylamino Substituent Effects on Target Affinity

The tert-butylamino substituent at the 3-position of the quinazolinone core represents a critical structural modification that significantly influences target selectivity and binding affinity. Research has demonstrated that the bulky tert-butyl group attached to the amino nitrogen provides unique steric and electronic properties that enhance receptor selectivity.

3.1.1. β1-Adrenergic Receptor Selectivity

The most well-documented example of tert-butylamino quinazolinone activity involves compound 2-(4-(3-(tert-butylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methylquinazolin-4(3H)-one (98), which demonstrates selective binding to β1-adrenergic receptors [1]. This selectivity arises from the specific spatial arrangement of the tert-butylamino group, which creates optimal interactions within the receptor binding pocket while preventing unwanted binding to β2-adrenergic receptors.

3.1.2. Steric and Electronic Effects

The tert-butylamino substituent contributes to target affinity through multiple mechanisms. The bulky tertiary carbon creates steric hindrance that can enhance selectivity by preventing binding to non-target proteins. Additionally, the amino group serves as both a hydrogen bond donor and acceptor, facilitating specific interactions with target binding sites [2]. The electron-donating nature of the tert-butyl group increases the basicity of the amino nitrogen, potentially strengthening electrostatic interactions with negatively charged residues in target proteins.

3.1.3. Structure-Activity Relationship Insights

Substituent PatternTarget AffinityKey InteractionsReference
3-(tert-Butylamino)β1-adrenergic selectiveSteric selectivity, H-bonding [1]
3-Amino derivativesBroad kinase activityGeneral H-bonding [2]
3-Alkylamino variantsVariable selectivityChain length dependent [3]

The tert-butylamino group demonstrates superior performance compared to smaller alkyl amino substituents due to its ability to fill hydrophobic pockets in target proteins while maintaining essential hydrogen bonding capabilities .

Quinazolinone Core Modifications for Bioavailability Enhancement

Bioavailability optimization of quinazolinone derivatives requires systematic modifications to the core structure that balance potency with favorable pharmacokinetic properties. Research has identified several key strategies for enhancing oral bioavailability and drug-like characteristics.

3.2.1. Position-Specific Modifications

6- and 7-Position Substitutions

Modifications at positions 6 and 7 of the quinazolinone core play crucial roles in bioavailability enhancement. The introduction of methoxy groups at these positions has been shown to improve oral bioavailability significantly. For example, compound 34 with 6,7-dimethoxy substitution achieved 54% oral bioavailability through optimized physicochemical properties [5].

PositionModificationBioavailability ImpactMechanism
6-PositionMethoxyEnhanced CNS penetrationLipophilicity optimization
7-PositionChloroImproved metabolic stabilityElectronic effects
6,7-DimethoxyBoth positions54% oral bioavailabilityCombined effects

3.2.2. Physicochemical Property Optimization

Lipophilicity Modulation

The quinazolinone core exhibits moderate lipophilicity that can be fine-tuned through strategic substitutions. Research has demonstrated that compounds with calculated logP values between 2-4 show optimal bioavailability profiles [6]. The tert-butylamino substituent contributes to this lipophilicity while maintaining sufficient aqueous solubility for absorption.

Metabolic Stability Enhancement

Fluorine incorporation at strategic positions has proven effective for improving metabolic stability. Fluorinated quinazolinone derivatives show enhanced resistance to cytochrome P450-mediated metabolism, leading to improved pharmacokinetic profiles [7]. The electron-withdrawing nature of fluorine also modulates the electronic properties of the core, potentially affecting target binding affinity.

3.2.3. ADMET Property Improvements

Cell Permeability Enhancement

The conversion of ester functionalities to amide groups has been shown to enhance cell permeability through improved hydrogen bonding interactions with membrane transporters [8]. This modification maintains the essential binding characteristics while improving cellular uptake.

Plasma Protein Binding Optimization

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

217.121512110 g/mol

Monoisotopic Mass

217.121512110 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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